Boc-L-homophenylalanine

Description

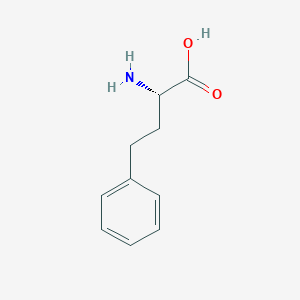

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHKOPSMAVJFE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315729 | |

| Record name | L-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-73-7 | |

| Record name | L-Homophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homophenylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOPHENYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JYL44CC06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for L Homophenylalanine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine chemical and enzymatic steps to achieve efficient and selective synthesis. These routes are well-developed for the industrial production of L-homophenylalanine. nih.govasm.org

Transamination from 2-oxo-phenylbutanoate

A key chemoenzymatic strategy for producing L-homophenylalanine involves the stereoselective transamination of a keto acid precursor, 2-oxo-4-phenylbutanoic acid (also known as 2-oxo-phenylbutanoate). nih.govasm.orgresearchgate.net This reaction utilizes a transaminase (aminotransferase) to transfer an amino group from a donor molecule to the keto acid, creating the desired L-amino acid with high enantioselectivity. nih.govasm.orgresearchgate.net Engineered tyrosine aminotransferases have been employed for this purpose, reacting 2-oxo-4-phenylbutyric acid with an amino donor like L-glutamic acid to yield L-homophenylalanine. google.com This enzymatic conversion offers a direct and highly selective pathway to the target molecule. google.com

Optical Resolution of Hydantoin (B18101) Derivatives

Another established chemoenzymatic process involves the optical resolution of a racemic mixture of hydantoin derivatives. nih.govasm.orgresearchgate.net This method starts with a chemically synthesized hydantoin, which is then subjected to enzymatic resolution. The process typically uses a hydantoinase enzyme that selectively acts on one enantiomer of the hydantoin derivative. nih.govasm.org This is followed by the hydrolysis of the resulting carbamoyl (B1232498) moiety, often catalyzed by a carbamoylase, to yield the enantiomerically pure L-homophenylalanine. nih.govasm.org This enzymatic resolution strategy is a powerful tool for producing optically active amino acids from racemic precursors. google.com

Coupled Enzymatic Synthesis with In Situ Crystallization

To enhance the productivity of transaminase-catalyzed reactions, a coupled enzymatic synthesis with in situ product crystallization has been developed. acs.orgnih.govfigshare.comacs.org This approach addresses the often-unfavorable reaction equilibria and product inhibition associated with transaminase reactions. nih.govacs.org

A fed-batch process has been shown to be the most effective option for this system on a preparative scale. acs.orgfigshare.com In a gram-scale synthesis using this optimized fed-batch process, significant quantities of highly pure L-homophenylalanine were successfully isolated. acs.orgfigshare.com

| Process Parameter | Result | Reference |

| Synthesis Scale | Gram-scale | acs.orgfigshare.com |

| Isolated L-Homophenylalanine | >18 g | acs.orgfigshare.com |

| Isolated 2-hydroxy-5-oxoproline | >9 g | acs.orgfigshare.com |

Biocatalytic Synthesis Routes: Current Progress and Future Directions

Biocatalytic methods are gaining traction as sustainable and efficient alternatives to traditional chemical synthesis. researchgate.netnih.gov These routes employ enzymes or whole-cell systems to produce enantiomerically pure L-homophenylalanine under environmentally friendly conditions. researchgate.netnih.gov

Dehydrogenase Process

The direct asymmetric reductive amination of 2-oxo-4-phenylbutyric acid (2-OPBA) catalyzed by dehydrogenases presents a highly attractive route for L-homophenylalanine synthesis. nih.govscispace.com This process is atom-efficient, consuming ammonia (B1221849) and generating water as the primary byproduct. nih.govscispace.com While transaminases are effective, dehydrogenase-based processes can be more suitable for whole-cell biocatalysis. nih.govacs.org

Phenylalanine dehydrogenase (PheDH) is a key enzyme in this process, catalyzing the NAD(P)H-dependent reductive amination of α-keto acids. nih.govnih.govacs.orgmdpi.com PheDH from various microbial sources, such as Bacillus sphaericus and Rhodococcus sp. M4, have been investigated for the production of L-homophenylalanine from 2-OPBA. nih.govmdpi.com

Research has focused on overcoming limitations like poor catalytic efficiency and low substrate loading through protein engineering. nih.govscispace.comresearchgate.net Structure-guided steric hindrance engineering of PheDH from Bacillus badius has led to the development of superior mutant enzymes. nih.govscispace.com An optimal triple-site mutant demonstrated a significant increase in catalytic efficiency compared to the wild-type enzyme. scispace.com

In a preparative-scale synthesis using an engineered PheDH, high conversion rates of 2-OPBA to L-homophenylalanine were achieved. nih.govscispace.com

| Substrate Concentration (2-OPBA) | Conversion Time | Conversion Rate | Reference |

| 0.2 M | 20 min | > 99% | nih.govscispace.com |

| 0.3 M | 30 min | > 99% | nih.govscispace.com |

Further engineering efforts on PheDH have focused on improving specific activity and expression levels, leading to strains capable of producing high titers of L-homophenylalanine in bioreactors. nih.gov One engineered E. coli strain produced over 100 g/L of L-homophenylalanine with high conversion and enantiomeric excess in a 5-L reactor. nih.gov

Phenylalanine Dehydrogenase (PheDH) Catalysis

Engineering of PheDH for Enhanced Catalytic Efficiency and Substrate Loading

To overcome the limitations of wild-type PheDH, researchers have employed structure-guided steric hindrance engineering. researchgate.netscispace.comresearchgate.netnih.gov By creating mutagenesis libraries based on molecular docking and other computational tools, significant improvements in catalytic activity have been achieved. researchgate.netscispace.comresearchgate.netnih.gov

One notable study focused on the PheDH from Bacillus badius. scispace.comresearchgate.netnih.govmdpi.com Through a triple-site mutant (V309G/L306V/V144G), a 12.9-fold increase in the kcat/Km value compared to the wild-type enzyme was realized. nih.govmdpi.com This engineered enzyme, when used in a paired reaction system with glucose dehydrogenase for cofactor regeneration, successfully converted 1.08 M of 2-OPBA into L-homophenylalanine within 210 minutes. scispace.comresearchgate.netnih.gov Docking simulations indicated that these mutations expanded the substrate-binding pocket and created new tunnels within the enzyme, facilitating better accommodation of the bulky 2-OPBA substrate. scispace.comresearchgate.netnih.gov

Table 1: Engineered PheDH from Bacillus badius for L-Homophenylalanine Synthesis

| Mutant | Fold Increase in kcat/Km | Substrate Loading | Conversion Time |

|---|

Application of Hyperthermophilic and Halophilic PheDH in Ionic Liquids

The use of PheDH from extremophiles, such as the hyperthermophilic and halophilic Natranaerobius thermophilus (NTAaDH), has been explored in non-conventional reaction media like ionic liquids (ILs). researchgate.netresearchgate.net Research has shown that certain ionic liquids can enhance the catalytic activity of these robust enzymes. For instance, [EMIM]BF4 was found to activate the NTAaDH enzyme by 132%. researchgate.netresearchgate.net The immobilization of NTAaDH has also been investigated to improve its stability and reusability, with a loading capacity of 0.550 mg/mg being achieved. researchgate.netresearchgate.net

NADPH-dependent Homophenylalanine Dehydrogenase (Engineered from Glutamate (B1630785) Dehydrogenase)

An alternative to NADH-dependent PheDH is the development of an NADPH-dependent homophenylalanine dehydrogenase. nih.govacs.orgebi.ac.ukresearchgate.net This has been achieved by engineering the NADPH-dependent glutamate dehydrogenase (GDH) from Escherichia coli. nih.govacs.orgebi.ac.ukresearchgate.net The engineering process involved a stepwise substrate walking strategy, first altering the enzyme's specificity from its native substrate, 2-ketoglutarate, to phenylpyruvate, and then further refining it for 2-OPBA. nih.govacs.org

The resulting mutant demonstrated a catalytic efficiency (kcat/Km) for 2-OPBA that was approximately 100-fold higher than the wild-type GDH, while its efficiency for the original substrate was reduced by about 3000-fold. nih.govacs.org When overexpressed in E. coli, this engineered GDH proved more effective at aminating 2-OPBA to L-homophenylalanine than both transaminases and NADH-dependent PheDH, likely due to its utilization of the potent anabolic driving force of NADPH under aerobic conditions. nih.govacs.orgebi.ac.uk

Transaminase Process

Transaminases offer another powerful biocatalytic route for the synthesis of L-homophenylalanine, utilizing an amino donor to convert the keto acid precursor. google.comresearcher.life

α-Transaminase from Megasphaera elsdenii

In one study, a fed-batch process was developed where 2-oxo-4-phenylbutanoic acid (OPBA) and L-glutamine (as the amine donor) were continuously fed into the reactor. acs.orgacs.org This method resulted in the isolation of over 18 grams of chemically pure L-homophenylalanine with an enantiomeric excess of 99%. acs.orgacs.orgnih.gov A beneficial side-reaction in this system is the spontaneous cyclization of the deaminated coproduct, α-ketoglutaramate, to 2-hydroxy-5-oxoproline, which further drives the reaction forward. acs.orgresearchgate.netacs.org

Table 2: Fed-Batch Synthesis of L-Homophenylalanine using α-Transaminase from Megasphaera elsdenii

| Product | Amount Isolated | Enantiomeric Excess |

|---|---|---|

| L-Homophenylalanine | >18 g | 99% |

Tyrosine Aminotransferase Catalysis

Genetically engineered tyrosine aminotransferase (TAT) has been employed for the synthesis of L-homophenylalanine. google.comnih.gov This enzyme, which naturally catalyzes the transamination of tyrosine to p-hydroxyphenylpyruvate, can be engineered to have a broader substrate specificity. google.comuniprot.orgwikipedia.orgmdpi.com This allows for the use of various amino donors, including glutamic acid, to convert 2-oxo-4-phenylbutyric acid to L-homophenylalanine. google.com

An advantage of using this engineered enzyme is its tolerance to high substrate concentrations, which can significantly lower production costs. google.com The L-homophenylalanine produced through this method has been shown to have an enantiomeric excess of over 99%. google.com

Escherichia coli Aspartate Aminotransferase (AAT) Variants

Site-directed mutagenesis has been used to create variants of Escherichia coli aspartate aminotransferase (AAT) for the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid. nih.gov These two compounds are building blocks for angiotensin-converting enzyme (ACE) inhibitors. nih.gov

In this process, 2-oxo-4-phenylbutanoic acid (OPBA) and an N6-protected-L-lysine are used as substrates. nih.gov AAT variants, such as R292E/L18H, were developed that exhibited significant activity towards the protected lysine (B10760008) derivative. nih.gov Using E. coli cells expressing the R292E/L18H variant, OPBA and BOC-lysine were converted to L-homophenylalanine and 2-oxo-6-tert-butoxycarbonylamino-hexanoic acid with a 96.2% yield in 8 hours. nih.gov

Table 3: E. coli AAT Variants for L-Homophenylalanine Synthesis

| AAT Variant | Amino Donor | Product 1 | Product 2 | Yield | Reaction Time |

|---|

Hydantoinase Process

The hydantoinase process is a well-established chemoenzymatic method for synthesizing L-homophenylalanine. This technique begins with the chemical synthesis of DL-5-phenethylhydantoin, which then serves as the substrate for a cascade of enzymatic reactions. The core of this process involves a multienzyme system. A hydantoinase enzyme first hydrolyzes the racemic DL-5-phenethylhydantoin. Subsequently, an L-N-carbamoylase acts stereoselectively on the resulting N-carbamoyl-amino acid to yield L-homophenylalanine. To optimize the yield, a hydantoin racemase is often incorporated to convert the remaining D-enantiomer back into the racemic starting material, enabling a theoretical conversion of 100%.

| Enzyme | Role in the Process |

| Hydantoinase | Catalyzes the hydrolysis of DL-5-phenethylhydantoin. |

| L-N-Carbamoylase | Stereoselectively converts the N-carbamoyl intermediate to L-homophenylalanine. |

| Hydantoin Racemase | Converts the D-enantiomer back to the racemic substrate for reuse. |

Decarboxylase Process

An alternative enzymatic strategy for producing L-homophenylalanine involves a decarboxylase-catalyzed reaction. This method utilizes a Cα-substituted malonic acid, specifically phenethylmalonic acid, as the starting material. The key transformation is the stereoselective removal of one of the carboxyl groups by a decarboxylase enzyme. This enzymatic decarboxylation directly yields the desired L-enantiomer of homophenylalanine with high enantiomeric purity, often exceeding 99% enantiomeric excess.

Microbial Production using Engineered Escherichia coli

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a powerful platform for the de novo biosynthesis of L-homophenylalanine. This approach leverages the cell's metabolic machinery to produce the target amino acid from simple carbon sources.

Identification and Optimization of hphA, hphB, and hphCD Genes from Nostoc punctiforme

A significant breakthrough in the microbial production of L-homophenylalanine came from the identification of a specific gene cluster in the cyanobacterium Nostoc punctiforme. This cluster, containing the genes hphA, hphB, and hphCD, was found to encode the necessary enzymes for L-homophenylalanine synthesis. To enhance production in a heterologous host, these genes were optimized for expression in E. coli and introduced into the bacterium. This strategy of co-expressing the codon-optimized genes led to a substantial production of L-homophenylalanine.

Analogous Biosynthetic Pathway to L-Leucine

The biosynthetic pathway for L-homophenylalanine in these engineered microbes is analogous to the natural pathway for L-leucine synthesis. The process is initiated by the enzyme encoded by hphA, a 2-isopropylmalate synthase, which condenses phenylpyruvate with acetyl-CoA. This is followed by isomerization and dehydrogenation steps catalyzed by the products of the hphB and hphCD genes, respectively. This engineered pathway effectively channels a metabolic intermediate, phenylpyruvate, towards the production of L-homophenylalanine.

Enzymatic-Chemical Cascade Catalysis for Cost-Effective Production

Recent advancements have focused on developing highly efficient, cost-effective production methods by integrating chemical and enzymatic reactions into a single-pot cascade.

Utilizing Benzaldehyde (B42025) and Pyruvate (B1213749) as Starting Materials

This innovative chemoenzymatic cascade utilizes inexpensive and readily available starting materials, benzaldehyde and pyruvate. The process begins with a chemical aldol (B89426) condensation of benzaldehyde and pyruvate to form an intermediate, 4-phenyl-2-keto-3-butenoate (PKB). This intermediate is then directly converted to L-homophenylalanine in the same reaction vessel through a stereoselective reductive amination step. This second step is catalyzed by an engineered L-homophenylalanine dehydrogenase, which was developed from a phenylpyruvate decarboxylase found in Staphylococcus sp. This one-pot, two-step cascade is characterized by its high conversion efficiency and excellent enantioselectivity, offering a promising route for large-scale, economical production.

| Step | Description | Starting Materials | Product |

| 1. Chemical | Aldol Condensation | Benzaldehyde, Pyruvate | 4-phenyl-2-keto-3-butenoate (PKB) |

| 2. Enzymatic | Reductive Amination | 4-phenyl-2-keto-3-butenoate (PKB) | L-Homophenylalanine |

Engineering of Rate-Limiting Enzymes (e.g., TipheDH)

In the enzymatic synthesis of L-Homophenylalanine, identifying and engineering rate-limiting enzymes is a key strategy for enhancing production efficiency. One notable example involves an enzymatic-spontaneous chemical cascade route starting from benzaldehyde and pyruvate. nih.gov In this pathway, TipheDH was identified as the bottleneck enzyme. nih.gov

Table 1: Improvement of TipheDH through Engineering

| Parameter | Improvement | Reference |

| Specific Activity | 82% increase | nih.gov |

| Expression Level | 254% increase | nih.gov |

| Engineered Strain (W14) Performance | ||

| L-HPA Production | 100.9 g/L | nih.gov |

| Conversion Rate | 94% | nih.gov |

| Enantiomeric Excess (ee) | >99% | nih.gov |

This table showcases the significant enhancements achieved by engineering the rate-limiting enzyme TipheDH.

Stereoselective Synthesis Methodologies

The biological activity of L-Homophenylalanine is intrinsically linked to its specific stereochemistry. Therefore, developing synthetic methods that yield the desired L-enantiomer with high purity is paramount.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This method often involves the alkylation of a glycine (B1666218) Schiff base in the presence of a chiral phase-transfer catalyst. Cinchona alkaloids and their derivatives are commonly employed as catalysts in these reactions. acs.orgdntb.gov.ua

For instance, the synthesis of 4-fluoro-β-(4-fluorophenyl)-L-phenylalanine has been achieved using an asymmetric phase-transfer catalyzed alkylation. capes.gov.br While highly effective on a lab scale, challenges such as catalyst decomposition can arise during scale-up, potentially leading to a loss of enantioselectivity. acs.org Careful control of reaction conditions, including the order of reagent addition, is crucial to maintain high enantiomeric excess in large-scale production. acs.org

Chemo-Enzymatic Hydroamination-Hydrodesulfurisation

A novel two-step chemo-enzymatic process has been developed for the stereoselective synthesis of aliphatic α-amino acids, a strategy applicable to L-Homophenylalanine precursors. sciprofiles.comresearchgate.net This method utilizes engineered phenylalanine ammonia lyases (PALs) for the hydroamination of thienylacrylic acids. sciprofiles.comrsc.org The resulting thienylalanines then undergo hydrodesulfurization using Raney nickel under mild, aqueous conditions to yield the final aliphatic α-amino acid with excellent enantiopurity. sciprofiles.comresearchgate.net

This approach circumvents the traditional limitations of PALs, which are typically less effective against aliphatic substrates. researchgate.net By employing site-directed mutagenesis, the substrate scope of PALs from organisms like Planctomyces brasiliensis and Streptomyces rimosus has been expanded to include a variety of thienylacrylic acids. sciprofiles.comresearchgate.net This chemo-enzymatic route offers a promising avenue for producing enantiomerically pure L-Homophenylalanine and its analogs.

Green Chemistry and Sustainable Production Methodologies

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing the synthesis of pharmaceuticals and their intermediates. smolecule.comsustainabilitymatters.net.au

Integrated Membrane Bioreactor Systems

Integrated membrane bioreactor (MBR) systems offer a sustainable and efficient platform for the biocatalytic production of L-Homophenylalanine. nih.govresearchgate.net These systems combine the enzymatic reaction and product separation into a single unit, allowing for continuous operation and enzyme recycling. utm.my

Table 2: Components of an Integrated Membrane Bioreactor System for L-HPA Synthesis

| Component | Function | Reference |

| Bioreactor | Houses the enzymatic reaction | researchgate.netutm.my |

| Ultrafiltration Membrane | Retains enzymes for reuse, allows product to pass through | researchgate.netutm.my |

| L-phenylalanine dehydrogenase | Catalyzes the reductive amination of the keto acid precursor | researchgate.net |

| Formate dehydrogenase | Regenerates the NADH cofactor | researchgate.net |

| Substrate Feed | Continuously supplies the starting materials | utm.my |

| Product Outlet | Collects the purified L-Homophenylalanine | utm.my |

This table outlines the key components and their functions within an integrated membrane bioreactor setup for L-Homophenylalanine production.

Environmentally Friendly Approaches

The shift towards biocatalytic and chemoenzymatic methods inherently represents a move towards more environmentally friendly processes compared to traditional chemical synthesis. researchgate.net These methods typically operate under milder reaction conditions, use water as a solvent, and generate less hazardous waste. researchgate.netsmolecule.com

Biocatalysis in Non-Aqueous Media (e.g., Ionic Liquids, Organic Solvents)

Ionic Liquids

Ionic liquids (ILs) have emerged as promising "green" solvents for biocatalysis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. researchgate.net Their tunable properties allow for the optimization of enzyme activity and stability. rsc.org In the context of L-homophenylalanine synthesis, ILs have been investigated primarily for enzymatic resolution processes.

Research has demonstrated the successful use of alcalase from Bacillus licheniformis for the resolution of homophenylalanine esters in ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) and N-ethyl pyridinium (B92312) tetrafluoroborate, which served as replacements for acetonitrile (B52724). srce.hr In a comparative study, the enzymatic resolution of N-acetyl-homophenylalanine ethyl ester using porcine pancreas lipase (B570770) (PPL) was shown to be more effective in the ionic liquid N-ethyl pyridinium trifluoroacetate (B77799) ([EtPy]+ [CF3OO]-) than in the organic solvent acetonitrile. researchgate.net Immobilized proteases have also been successfully used for peptide synthesis from natural amino acids in ionic liquids like BMIM.PF6 and BMIM.BF4, suggesting the viability of these media for similar biotransformations. researchgate.net The use of ILs can provide an effective alternative to conventional organic and aqueous media for biocatalysis. researchgate.net

| Enzyme | Substrate | Ionic Liquid Medium | Key Research Finding | Source |

|---|---|---|---|---|

| Alcalase | Homophenylalanine esters | 1-ethyl-3-methylimidazolium tetrafluoroborate; N-ethyl pyridinium tetrafluoroborate | Demonstrated successful resolution as an alternative to acetonitrile. srce.hr | srce.hr |

| Porcine Pancreas Lipase (PPL) | N-acetyl esters of amino acids | N-ethyl pyridinium trifluoroacetate ([EtPy]+ [CF3OO]-) | Ionic liquid provided a better medium for enzymatic resolution compared to acetonitrile. researchgate.net | researchgate.net |

| Immobilized Protease | Boc-Leu-OH + Trp-OEt | BMIM.PF6; BMIM.BF4; EtPy.BF4 | Product yields for peptide synthesis were comparable to those in molecular solvents, with a max yield of 49% for Boc-Leu-TrpOEt. researchgate.net | researchgate.net |

Organic Solvents

The performance of biocatalysts in the presence of organic solvents is a critical factor for process optimization, particularly in transaminase-catalyzed reactions. acs.org The main advantages of using organic solvents include enhancing the solubility of non-polar substrates, shifting thermodynamic equilibria to favor synthesis over hydrolysis, and preventing microbial contamination. srce.hr

In the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA) using a transaminase from Megasphaera elsdenii (MeTA), the effect of various organic co-solvents was investigated. acs.org The study found that the addition of certain organic solvents at low concentrations (20% v/v) did not inhibit the reaction, while others significantly reduced the enzyme's performance. acs.org For instance, dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) showed minimal inhibition, whereas acetonitrile and dichloromethane (B109758) severely hampered the catalyst's activity. acs.org Ultimately, as no positive effect on the reaction was observed with the tested co-solvents, their use was not pursued in the optimized process which favored in situ product crystallization in an aqueous system. acs.org

Another enzyme family, phenylalanine ammonia-lyases (PAL), has also been studied in organic solvents. nih.gov These enzymes catalyze the reverse reaction, the amination of cinnamic acids to form phenylalanine analogs. frontiersin.orgfrontiersin.org The activity of a PAL was demonstrated for the first time in a monophasic organic medium, n-octanol. nih.gov Catalytic activity was highly dependent on the water concentration in the solvent, with a freshly lyophilized PAL preparation in water-saturated n-octanol exhibiting activity that was 17% of that observed in a purely aqueous solution. nih.gov

| Enzyme | Substrate | Organic Solvent (Concentration) | Observed Effect on Performance | Source |

|---|---|---|---|---|

| α-Transaminase (from Megasphaera elsdenii) | 2-Oxo-4-phenylbutanoic acid | Dimethyl sulfoxide (DMSO) (20% v/v) | No significant inhibition. acs.org | acs.org |

| α-Transaminase (from Megasphaera elsdenii) | 2-Oxo-4-phenylbutanoic acid | Methanol (20% v/v) | No significant inhibition. acs.org | acs.org |

| α-Transaminase (from Megasphaera elsdenii) | 2-Oxo-4-phenylbutanoic acid | Acetonitrile (20% v/v) | Harshly reduced performance. acs.org | acs.org |

| α-Transaminase (from Megasphaera elsdenii) | 2-Oxo-4-phenylbutanoic acid | Dichloromethane (20% v/v) | Harshly reduced performance. acs.org | acs.org |

| L-Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | n-Octanol (water-saturated, ~3.6% v/v) | Catalytic activity was 17% of that in aqueous solution. nih.gov | nih.gov |

Role of L Homophenylalanine in Peptide Design and Peptidomimetics

Incorporation into Peptide Structures

Research has demonstrated that the insertion of L-Homophenylalanine can induce specific secondary structures. For instance, in a designed decapeptide, the presence of two facing (S) β3-homophenylalanine residues on antiparallel strands stabilized a β-hairpin conformation. pnas.org This highlights the ability of L-Homophenylalanine to act as a structural scaffold, directing the peptide to adopt a desired fold. The introduction of this non-natural amino acid can also impact the aggregation properties of peptides, with studies showing that the sequence and stereochemistry of peptides containing L-Homophenylalanine influence the formation of self-assembled fibers. mdpi.com

The synthesis of peptides containing L-Homophenylalanine can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. chemimpex.comsigmaaldrich.com In SPPS, derivatives such as Fmoc-L-Homophenylalanine and Boc-L-Homophenylalanine are commonly used. chemimpex.comchemimpex.comchemimpex.com These protected forms facilitate the stepwise addition of the amino acid to the growing peptide chain on a solid support. chemimpex.comchemimpex.com

Influence on Pharmacological Properties of Peptides

The introduction of L-Homophenylalanine into peptide sequences can significantly alter their pharmacological properties, including bioactivity, selectivity, and stability. By modifying the peptide's structure, L-Homophenylalanine can enhance its interaction with biological targets such as receptors and enzymes. chemimpex.comchemimpex.com

One of the key benefits of incorporating L-Homophenylalanine is the potential to improve the metabolic stability of peptides. The unnatural structure of L-Homophenylalanine can render the peptide more resistant to degradation by proteases, which are enzymes that break down proteins and peptides. mdpi.com This increased stability can lead to a longer in vivo half-life and improved therapeutic efficacy.

Furthermore, the hydrophobic nature of the L-Homophenylalanine side chain can enhance the lipophilicity of peptides, which may improve their ability to cross cell membranes. chemimpex.com The introduction of L-Homophenylalanine has been shown to influence the selectivity of antimicrobial peptides. For example, substituting an amino acid with L-phenylalanine in the antimicrobial peptide protonectin resulted in a derivative with enhanced selectivity for Gram-positive bacteria. nih.gov

The table below summarizes the impact of incorporating L-Homophenylalanine on the pharmacological properties of peptides based on various research findings.

| Pharmacological Property | Effect of L-Homophenylalanine Incorporation | Research Finding |

| Bioactivity | Can enhance biological activity by influencing peptide-receptor interactions. chemimpex.comchemimpex.com | The introduction of phenyl groups can significantly influence biological activity. chemimpex.com |

| Selectivity | Can improve the selectivity of peptides for their target receptors. chemimpex.comnih.gov | The introduction of L-phenylalanine into an antimicrobial peptide enhanced its selectivity for Gram-positive bacteria. nih.gov |

| Proteolytic Stability | Increases resistance to enzymatic degradation, leading to a longer half-life. mdpi.com | Replacing L-amino acids with unnatural ones like β-amino acids enhances proteolytic stability. mdpi.com |

| Lipophilicity | The hydrophobic side chain can increase the peptide's lipophilicity. chemimpex.com | The introduction of hydrophobic side chains enhances the pharmacological profiles of the resulting compounds. chemimpex.com |

Application in Solid-Phase Peptide Synthesis (SPPS)

L-Homophenylalanine and its derivatives are widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. chemimpex.comchemimpex.com SPPS allows for the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support. peptide.com The use of protected L-Homophenylalanine derivatives, such as Fmoc-L-Homophenylalanine and Boc-L-Homophenylalanine, is crucial for successful incorporation into the growing peptide chain. chemimpex.comchemimpex.comchemimpex.com

Fmoc-L-Homophenylalanine is particularly well-suited for SPPS due to the mild basic conditions required for the removal of the Fmoc group, which are compatible with a wide range of acid-labile side-chain protecting groups. chemimpex.comnih.gov This orthogonality is a key principle in SPPS, ensuring that the protecting groups can be removed selectively without affecting other parts of the peptide. peptide.com The use of Fmoc-L-Homophenylalanine allows for the creation of complex peptide structures with high purity and yield. chemimpex.com

The table below outlines the key features of Fmoc- and Boc-protected L-Homophenylalanine used in SPPS.

| Derivative | Protecting Group | Key Features in SPPS |

| Fmoc-L-Homophenylalanine | Fluorenylmethoxycarbonyl (Fmoc) | - Base-labile protecting group, removed under mild conditions. nih.gov- Allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. peptide.com- Enables the synthesis of complex peptides with high purity. chemimpex.com |

| Boc-L-Homophenylalanine | tert-Butyloxycarbonyl (Boc) | - Acid-labile protecting group, removed by treatment with a moderately strong acid. peptide.com- Enhances stability and solubility for various synthetic applications. chemimpex.com- Allows for selective reactions, enhancing the efficiency of peptide assembly. chemimpex.com |

Custom Peptide Libraries for Drug Discovery

The use of L-Homophenylalanine is instrumental in the creation of custom peptide libraries for drug discovery. chemimpex.comchemimpex.com These libraries consist of a large number of different peptide sequences that can be screened for their ability to bind to a specific biological target and elicit a desired therapeutic effect. peptide.com The incorporation of non-proteinogenic amino acids like L-Homophenylalanine significantly expands the chemical diversity of these libraries, increasing the chances of identifying novel lead compounds. chemimpex.com

By systematically substituting proteinogenic amino acids with L-Homophenylalanine at various positions within a peptide sequence, researchers can generate a library of analogues with diverse structural and functional properties. peptide.com This approach, often referred to as an "amino acid scan," helps to identify the key residues responsible for biological activity and to optimize the peptide's pharmacological profile. researchgate.net

The synthesis of peptide libraries containing L-Homophenylalanine is often performed using automated solid-phase peptide synthesizers, which can rapidly produce a large number of peptides in parallel. peptide.com The ability to incorporate modifications such as unusual amino acids is a key feature of custom peptide library synthesis. peptide.com

The following table highlights the applications of custom peptide libraries incorporating L-Homophenylalanine in the drug discovery process.

| Application | Description |

| High-Throughput Screening | Large libraries of peptides containing L-Homophenylalanine can be rapidly screened to identify "hits" that bind to a target of interest. peptide.com |

| Structure-Activity Relationship (SAR) Studies | By analyzing the activity of different peptides in the library, researchers can understand how the presence and position of L-Homophenylalanine affect biological function. peptide.com |

| Lead Optimization | "Hit" peptides can be further modified by incorporating L-Homophenylalanine or other non-natural amino acids to improve their potency, selectivity, and pharmacokinetic properties. explorationpub.com |

Bioconjugation Techniques

L-Homophenylalanine can be utilized in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. chemimpex.comchemimpex.com This technique is widely used to enhance the properties of peptides, such as their stability, targeting ability, and functionality. researchgate.net

While L-Homophenylalanine itself does not possess a unique reactive handle for direct bioconjugation, its derivatives can be chemically modified to introduce such functionalities. For example, derivatives of phenylalanine, a close structural analog, have been developed for specific bioconjugation reactions. baseclick.eu The incorporation of these modified amino acids into a peptide sequence allows for site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads. baseclick.eu

One approach involves the incorporation of an L-phenylalanine derivative containing an azide (B81097) group. baseclick.eu The azide group can then undergo a highly specific "click chemistry" reaction with a molecule containing an alkyne group, forming a stable covalent bond. baseclick.eu This method allows for precise control over the location of the conjugation, ensuring that the biological activity of the peptide is not compromised.

Another strategy involves the use of palladium-catalyzed C-H functionalization to modify phenylalanine residues within a peptide. ntu.ac.uk This method allows for the direct modification of the aromatic ring of the phenylalanine side chain, providing a versatile tool for bioconjugation.

The table below summarizes different strategies for bioconjugation involving phenylalanine derivatives, which can be conceptually applied to L-Homophenylalanine.

| Bioconjugation Strategy | Description |

| Click Chemistry | Incorporation of an azide-modified phenylalanine derivative allows for specific reaction with an alkyne-containing molecule. baseclick.eu |

| Staudinger Ligation | An azide-containing phenylalanine derivative can react with a phosphine-containing molecule to form a stable amide bond. baseclick.eu |

| Palladium-Catalyzed C-H Functionalization | Direct modification of the aromatic ring of a phenylalanine residue within a peptide to introduce a functional group. ntu.ac.uk |

Mechanisms of Action and Biological Activity of L Homophenylalanine and Its Derivatives

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of L-Homophenylalanine are integral to the structure and function of a major class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. L-Homophenylalanine is a key precursor and constitutes a core structural component, or pharmacophore, for many of these medications.

Prevention of Angiotensin I to Angiotensin II Conversion

The primary mechanism of action of ACE inhibitors is the disruption of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. ACE is a zinc-dependent metalloenzyme that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure. By inhibiting ACE, these drugs prevent the formation of Angiotensin II, resulting in vasodilation and a reduction in blood pressure.

The L-Homophenylalanine moiety within these inhibitor drugs plays a crucial role in their binding to the active site of ACE. The hydrophobic nature of the phenylethyl side chain of L-Homophenylalanine is thought to interact favorably with hydrophobic pockets within the enzyme's active site, contributing to the high binding affinity and inhibitory potency of these drugs.

Role in Antihypertensive Medications (e.g., Enalapril, Lisinopril, Benazepril, Ramipril, Delapril, Quinapril)

L-Homophenylalanine is a vital intermediate in the synthesis of numerous widely prescribed ACE inhibitors. These drugs, often identifiable by the "-pril" suffix, are structurally designed to mimic the substrate of ACE, thereby acting as competitive inhibitors.

Enalapril and Lisinopril: Both Enalapril and Lisinopril are potent ACE inhibitors that incorporate an L-Homophenylalanine derivative. Lisinopril is structurally an analog of Enalaprilat (the active form of Enalapril) and contains a substituted L-proline linked to a side chain derived from L-Homophenylalanine. The crystal structures of these inhibitors bound to ACE reveal that the L-Homophenylalanine-derived portion fits into a hydrophobic pocket of the enzyme, which is critical for their inhibitory activity.

Benazepril, Ramipril, Delapril, and Quinapril: These drugs also feature a core structure derived from L-Homophenylalanine, underscoring its importance as a pharmacophore in this class of medications.

Below is a table summarizing key ACE inhibitors that utilize L-Homophenylalanine as a precursor.

| Drug Name | Precursor/Core Component | Therapeutic Use |

| Enalapril | L-Homophenylalanine derivative | Hypertension, Heart Failure |

| Lisinopril | L-Homophenylalanine derivative | Hypertension, Heart Failure, Post-Myocardial Infarction |

| Benazepril | L-Homophenylalanine moiety | Hypertension |

| Ramipril | L-Homophenylalanine derivative | Hypertension, Heart Failure, Post-Myocardial Infarction |

| Delapril | L-Homophenylalanine derivative | Hypertension |

| Quinapril | L-Homophenylalanine derivative | Hypertension, Heart Failure |

Therapeutic Potential for Cardiovascular Diseases and Congestive Heart Failure

The inhibition of ACE by L-Homophenylalanine-derived drugs has profound therapeutic implications for a range of cardiovascular conditions. By lowering the levels of Angiotensin II, these medications not only reduce blood pressure but also decrease the workload on the heart. This makes them highly effective in the management of hypertension and congestive heart failure (CHF). Their use in patients who have experienced a myocardial infarction can also improve survival rates.

Proteasome Inhibition (e.g., Carfilzomib)

L-Homophenylalanine is a structural component of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma. Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins; its inhibition leads to an accumulation of these proteins, which can induce programmed cell death (apoptosis) in cancer cells.

The chemical structure of Carfilzomib includes a morpholin-4-acetyl group, an L-leucyl residue, an L-phenylalanyl residue, and importantly, an L-2-amino-4-phenylbutanoyl residue, which is derived from L-Homophenylalanine. This peptide portion of Carfilzomib is responsible for selectively and tightly binding to the substrate-binding pockets of the proteasome. The L-Homophenylalanine moiety, with its hydrophobic side chain, contributes to the specific interactions within the proteasome's active site, guiding the epoxyketone "warhead" to its target and ensuring potent and irreversible inhibition.

Interactions with Biological Systems and Enzyme Activity

The biological interactions of L-Homophenylalanine are primarily understood in the context of its biosynthesis and its role as a precursor. In microorganisms like the cyanobacterium Nostoc punctiforme, L-Homophenylalanine is synthesized from L-phenylalanine through a pathway analogous to leucine (B10760876) biosynthesis. This process involves a series of enzymatic reactions catalyzed by enzymes such as aminotransferases, specifically tyrosine aminotransferase (TyrB), and a set of enzymes designated HphA, HphB, and HphCD, which are responsible for the carbon chain elongation.

The enzymatic production of L-Homophenylalanine is a significant area of research, with enzymes like transaminases and phenylalanine dehydrogenases being employed for its synthesis from precursors such as 2-oxo-4-phenylbutanoic acid. These biocatalytic methods are being explored as more sustainable alternatives to chemical synthesis.

While the metabolism of the essential amino acid L-phenylalanine in humans is well-characterized, involving its conversion to tyrosine by phenylalanine hydroxylase or to phenylpyruvic acid, the specific metabolic pathways and broader enzymatic interactions of L-Homophenylalanine in humans are not as extensively documented.

Potential Anti-tumor Properties

There is some indication that L-Homophenylalanine and its derivatives may possess anti-tumor properties, although this area of research is less developed compared to its role in cardiovascular drugs. One source notes that L-Homophenylalanine acts as an anti-tumor reagent, though the specific mechanism is not detailed.

Research into the anti-cancer properties has more broadly focused on derivatives of the related amino acid, L-phenylalanine. For instance, novel L-phenylalanine dipeptides have been synthesized and shown to exhibit potent antitumor activity against prostate cancer cells by inducing apoptosis. Other studies have investigated the cytotoxic effects of L-phenylalanine ester surfactants on cancer cell lines. While these studies focus on L-phenylalanine, they suggest that modifications of the phenylalkylamino acid structure could be a viable strategy for developing novel anti-cancer agents. Further research is required to specifically elucidate the potential anti-tumor mechanisms and efficacy of L-Homophenylalanine and its direct derivatives.

Influence on Protein Synthesis and Metabolism

As a non-proteinogenic amino acid, L-Homophenylalanine is not naturally incorporated into proteins during ribosomal protein synthesis. The genetic code specifically encodes for the 20 common proteinogenic amino acids. However, the field of synthetic biology has developed methods to expand the genetic code, allowing for the site-specific incorporation of unnatural amino acids (UAAs) into proteins.

This is typically achieved through the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered synthetase specifically recognizes the UAA, in this case, L-Homophenylalanine, and attaches it to its cognate tRNA. This tRNA, in turn, recognizes a unique codon (often a stop codon like the amber codon, UAG) that has been introduced into the gene of interest. This process allows for the production of proteins containing L-Homophenylalanine at a specific position.

The incorporation of L-Homophenylalanine into a protein's structure can significantly alter its properties. The increased length and hydrophobicity of the 2-phenylethyl side chain compared to the benzyl (B1604629) side chain of L-phenylalanine can influence protein folding, stability, and function. Researchers can leverage this to probe protein structure and function, create novel biocatalysts, or develop therapeutic proteins with enhanced properties.

In terms of metabolism, the pathways for L-Homophenylalanine are not as well-defined as those for L-phenylalanine. While not a direct substrate for the primary metabolic pathways of proteinogenic amino acids, it can be metabolized by certain enzymes. The specific metabolic fate of L-Homophenylalanine in various organisms is an area of ongoing research.

Precursor Role in Neurotransmitter Synthesis (Analogous to L-Phenylalanine)

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). This biosynthetic pathway is initiated by the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is subsequently decarboxylated to dopamine. Dopamine can be further converted to norepinephrine and epinephrine.

Given its structural similarity to L-phenylalanine, it is hypothesized that L-Homophenylalanine could act as an analogous precursor in the synthesis of corresponding "homo-catecholamines." This would involve a similar enzymatic cascade:

Hydroxylation: L-Homophenylalanine could potentially be hydroxylated by phenylalanine hydroxylase or tyrosine hydroxylase to form a hydroxylated intermediate. Studies have shown that tyrosine hydroxylase can hydroxylate L-phenylalanine, suggesting a degree of substrate flexibility.

Further Conversion: This hydroxylated L-Homophenylalanine derivative could then be acted upon by the subsequent enzymes in the catecholamine pathway, L-aromatic amino acid decarboxylase and dopamine β-hydroxylase, to produce analogs of dopamine and norepinephrine.

Direct evidence for L-Homophenylalanine serving as a substrate for these enzymes in vivo is currently limited, and this remains an area for further investigation. The potential formation of these novel catecholamine analogs could have significant implications for neurological function and pharmacology, as they may interact with neurotransmitter receptors and transporters in unique ways.

Modulation of Orphan G Protein-Coupled Receptors (GPCRs) (Analogous to L-Phenylalanine)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in a vast array of physiological processes. A significant number of these receptors are classified as "orphan" because their endogenous ligands have not yet been identified. Recent research has shown that amino acids, including L-phenylalanine, can act as signaling molecules by activating certain GPCRs, including some orphan receptors.

For example, L-phenylalanine has been identified as a ligand for the orphan GPCR, GPR139. The activation of GPR139 by L-phenylalanine suggests a role for this receptor as a sensor of amino acid levels in the brain. Additionally, L-phenylalanine can modulate the activity of GPRC6A, a receptor that is also activated by basic L-amino acids.

Given that L-Homophenylalanine is a close structural analog of L-phenylalanine, it is plausible that it could also modulate the activity of these and other orphan GPCRs. The slightly larger and more flexible side chain of L-Homophenylalanine might lead to different binding affinities and signaling outcomes compared to L-phenylalanine. The potential interaction of L-Homophenylalanine with orphan GPCRs could uncover novel signaling pathways and therapeutic targets. However, specific studies investigating the effects of L-Homophenylalanine on orphan GPCRs are needed to confirm this hypothesis.

Effects on Enzyme Activity related to Blood Pressure Regulation

One of the most well-documented biological activities of L-Homophenylalanine is its role as a key component in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a central enzyme in the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.

L-Homophenylalanine serves as a crucial chiral building block for a number of potent ACE inhibitors. The 2-phenylethyl side chain of L-Homophenylalanine is thought to fit well into the hydrophobic pocket of the ACE active site, contributing to the high binding affinity and inhibitory activity of these drugs.

Below is an interactive data table showcasing some of the ACE inhibitors that are synthesized using L-Homophenylalanine as a precursor.

| ACE Inhibitor | Chemical Structure (Simplified Representation) | Key Structural Feature from L-Homophenylalanine |

| Enalapril | Enalaprilat (active form) contains an L-alanyl-L-proline moiety. | The synthesis of the ethyl ester prodrug, enalapril, involves L-Homophenylalanine derivatives. |

| Lisinopril | A lysine (B10760008) analog of enalaprilat. | The synthesis utilizes a derivative of L-Homophenylalanine. |

| Benazepril | A prodrug that is hydrolyzed to the active benazeprilat. | The structure contains a moiety derived from L-Homophenylalanine. |

| Ramipril | A prodrug converted to the active ramiprilat. | The synthesis involves a key intermediate derived from L-Homophenylalanine. |

| Quinapril | A prodrug that is hydrolyzed to the active quinaprilat. | The synthesis utilizes L-Homophenylalanine as a chiral starting material. |

The development of these L-Homophenylalanine-based ACE inhibitors has been a significant advancement in the treatment of hypertension and congestive heart failure, highlighting the pharmacological importance of this non-proteinogenic amino acid.

Analytical and Characterization Techniques for L Homophenylalanine

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying characteristic functional groups and electronic transitions within L-Homophenylalanine.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and separation of L-Homophenylalanine. A specific method developed for L-Homophenylalanine (L-Hpa) utilizes a Dionex UltiMate3000 system equipped with a Crownpak (CR+) column. The analysis is conducted at 298 K with a flow rate of 0.8 mL/min and an injection volume of 1 μL. Detection is performed via light absorbance at 200 nm, using an eluent composed of aqueous perchloric acid at pH 2. rsc.org HPLC methods for related amino acids like L-phenylalanine often employ different mobile phases and detection wavelengths (e.g., 210 nm or 254 nm) depending on the specific column and desired sensitivity. researchgate.netresearchgate.net

NMR Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. While direct NMR data for L-Homophenylalanine is less extensively published than for L-phenylalanine, the principles and characteristic signals can be inferred from studies on L-phenylalanine.

For L-phenylalanine, ¹H NMR spectra in D₂O typically show signals for the phenyl ring protons in the aromatic region (around 7.3-7.5 ppm), the α-proton (CH) adjacent to the amino and carboxyl groups (around 3.9-4.0 ppm), and the β-methylene protons (CH₂) adjacent to the phenyl ring (around 3.1-3.3 ppm). nih.govchemicalbook.comspectrabase.com ¹³C NMR spectra for L-phenylalanine reveal signals for the carboxyl carbon (around 174 ppm), the α-carbon (around 57 ppm), the β-methylene carbon (around 37 ppm), and the phenyl ring carbons (around 128-136 ppm). nih.gov

For L-Homophenylalanine, the presence of an additional methylene (B1212753) group in the side chain (-CH₂-CH₂-C₆H₅) would lead to additional signals in both ¹H and ¹³C NMR spectra. Specifically, one would expect to observe signals for:

An additional methylene group (CH₂) situated between the phenyl ring and the existing β-methylene group. This would likely appear in the aliphatic region, potentially around 2.5-3.0 ppm in ¹H NMR and a corresponding carbon signal in ¹³C NMR.

The methylene group adjacent to the phenyl ring would also have its chemical shift influenced by the presence of the additional methylene group.

Table 5.1.2: Representative NMR Chemical Shifts for L-Phenylalanine (in D₂O)

| Proton/Carbon | Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Phenyl Ring | Aromatic Protons | 7.33 - 7.46 | 128.42, 129.91, 130.19, 136.30 |

| CH₂ (β) | Methylene protons | 3.11 - 3.33 | 37.21 |

| CH (α) | Methine proton | 3.98 - 4.01 | 56.94 |

| COOH | Carboxyl carbon | - | 174.24 |

Note: ¹H NMR shifts are approximate and may vary based on concentration and solvent. ¹³C NMR shifts are from a 400 MHz spectrum. nih.govchemicalbook.comspectrabase.com

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is vital for determining the molecular weight and fragmentation patterns of L-Homophenylalanine. ESI-MS typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) depending on the ionization mode.

L-Homophenylalanine has a molecular formula of C₁₀H₁₃NO₂ and a monoisotopic mass of 179.0946 g/mol . Therefore, in positive ion mode ESI-MS, the primary ion observed would be the protonated molecule at approximately m/z 180.097. massbank.eumassbank.eu Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. Common fragmentation pathways for amino acids include the loss of CO₂, NH₃, or cleavage of the side chain, yielding characteristic fragment ions that can be used for identification and structural confirmation. researchgate.netsciex.com For instance, L-phenylalanine exhibits fragment ions related to the loss of water, CO₂, and the cleavage of the benzyl (B1604629) group.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to detect chromophores within a molecule, primarily the aromatic phenyl ring in L-Homophenylalanine. The phenyl group is responsible for absorption in the ultraviolet region. For L-phenylalanine, absorption maxima are typically observed around 258 nm, with other peaks or shoulders potentially present depending on the solvent and concentration. sielc.commt.comthermofisher.com L-Homophenylalanine, possessing a similar phenyl ring chromophore, is expected to exhibit comparable UV-Vis absorption characteristics, with a primary absorption band in the UV range, likely in a similar region to L-phenylalanine. iosrjournals.orgresearchgate.net

Table 5.1.4: UV-Visible Absorption Maxima for L-Phenylalanine

| Compound | Absorption Maxima (nm) | Notes |

| L-Phenylalanine | 198, 258 | Absorbs due to the phenyl ring. sielc.com |

| L-Phenylalanine | 252, 258, 263 | With shoulders at 247 and 268 nm. thermofisher.com |

| L-Phenylalanine | 260 | Absorbs well at this wavelength. mt.com |

Note: L-Homophenylalanine is expected to show similar absorption profiles due to the presence of the phenyl ring.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of functional groups present in L-Homophenylalanine. The spectrum is characterized by absorption bands corresponding to stretching and bending vibrations of covalent bonds.

For L-phenylalanine, characteristic FTIR bands include:

A broad band around 3443 cm⁻¹ attributed to the stretching vibration of the hydroxyl group (OH). researchgate.net

Bands in the region of 3034-3068 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the protonated amino group (NH₃⁺). researchgate.net

Aliphatic C-H stretching vibrations are typically observed in the range of 2940-2964 cm⁻¹. researchgate.net

The carboxylate group (COO⁻) exhibits characteristic asymmetric stretching vibrations around 1587-1626 cm⁻¹ and symmetric stretching vibrations around 1525-1560 cm⁻¹, depending on the ionic form and hydrogen bonding. researchgate.netresearchgate.netyildiz.edu.tr

Bands associated with the NH₃⁺ group deformation are observed around 1525 cm⁻¹ (symmetric) and 1608 cm⁻¹ (asymmetric). researchgate.net

Aromatic C=C stretching vibrations of the phenyl ring appear as a shoulder around 1625 cm⁻¹. researchgate.net

L-Homophenylalanine will exhibit similar bands due to the presence of the amino, carboxyl, and phenyl groups. The additional methylene group will contribute additional aliphatic C-H stretching and bending modes, which may be observed in the fingerprint region.

Table 5.1.5: Representative FTIR Bands for L-Phenylalanine

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3443 | OH stretching (hydroxyl group) | researchgate.net |

| 3068 | NH₃⁺ asymmetric stretching | researchgate.net |

| 3034 | NH₃⁺ symmetric stretching | researchgate.net |

| 2940-2964 | Aliphatic C-H stretching | researchgate.net |

| 1730 | C=O stretching (cationic form) | researchgate.net |

| 1626 | COO⁻ asymmetric stretching | yildiz.edu.tr |

| 1608 | NH₃⁺ asymmetric deformation; Aromatic ring C=C stretching (shoulder) | researchgate.net |

| 1587 | COO⁻ asymmetric stretching | researchgate.net |

| 1560 | COO⁻ stretching (anionic form) | researchgate.net |

| 1525 | NH₃⁺ symmetric deformation | researchgate.net |

| 1001 | Aromatic ring C-H in-plane bending | researchgate.net |

Note: L-Homophenylalanine is expected to show similar vibrational modes, with additional aliphatic C-H bands.

Raman Spectroscopy

Raman spectroscopy complements FTIR by probing vibrational modes through inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For L-phenylalanine, Raman spectra reveal characteristic peaks associated with the phenyl ring and the amino acid functional groups. Key assignments include:

Aromatic ring vibrations, such as ring breathing modes around 1001 cm⁻¹ and C=C stretching modes around 1600 cm⁻¹. researchgate.netsemanticscholar.org

Aliphatic C-H stretching vibrations are observed in the high-frequency region (e.g., 2933, 2960 cm⁻¹). researchgate.net

Deformation modes of the CH₂ group appear around 1442 cm⁻¹. researchgate.net

Bending modes for O-H and NH₃⁺ groups are also identifiable. researchgate.net

Low-frequency Raman modes (below 200 cm⁻¹) are often attributed to lattice vibrations, intermolecular motions, and torsions within the crystal lattice. semanticscholar.orgnih.govacs.org

L-Homophenylalanine, with its similar structural features, would be expected to exhibit comparable Raman spectral features, particularly those related to the phenyl ring and the amino and carboxyl groups. The additional methylene group would introduce new aliphatic vibrational modes.

Table 5.1.6: Representative Raman Bands for L-Phenylalanine

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2933, 2960 | CH₂ symmetric/asymmetric stretching | researchgate.net |

| 1603 | C-H stretching (aromatic); CC stretching | researchgate.net, semanticscholar.org |

| 1584 | [NH₃⁺] symmetric deformation | researchgate.net |

| 1442 | CH₂ deformation | researchgate.net |

| 1352 | O-H in-plane bending | researchgate.net |

| 1310 | CH₂ wagging | researchgate.net |

| 1001 | Aromatic ring breathing | researchgate.net, semanticscholar.org |

| 912, 949 | Aromatic ring out-of-plane bending | semanticscholar.org |

| 1025, 1076 | Aromatic ring in-plane bending | semanticscholar.org |

| 9.4 - 178.8 | Low-frequency modes (lattice, intermolecular) | nih.govacs.org |

Note: L-Homophenylalanine is expected to show similar vibrational modes, with additional aliphatic C-H bands.

Chromatographic Methods (e.g., Chiral HPLC for Enantiomeric Purity)

Chromatographic techniques are indispensable for assessing the purity and enantiomeric composition of amino acids. High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC, is vital for determining enantiomeric purity. While many studies focus on L-phenylalanine, research has also demonstrated the application of these methods for L-homophenylalanine. For instance, enzymatic production of optically pure L-homophenylalanine has been reported with yields exceeding 95% and enantiomeric excess (e.e.) greater than 99.5%, confirmed by chiral HPLC researchgate.net. This indicates the capability of chiral HPLC to effectively separate and quantify the enantiomers of homophenylalanine. In broader applications of amino acid analysis, L-phenylalanine has been used as a chiral mobile phase additive in HPLC to achieve enantiomeric separation, demonstrating the versatility of chromatographic approaches in chiral analysis nih.gov.

X-Ray Diffraction Techniques (e.g., PXRD, Powder-XRD)

X-ray diffraction (XRD) techniques, specifically Powder X-ray Diffraction (PXRD), are fundamental for characterizing the crystalline structure and phase purity of solid compounds. For L-homophenylalanine and its derivatives, PXRD has been utilized to confirm the solid-state characteristics and to assess the consistency of crystalline forms obtained from various solvent systems sci-hub.sersc.orgrsc.org. Studies on L-homophenylalanine ethyl ester hydrochloride employed PXRD with Cu Kα radiation (λ = 1.5406 Å) at a scanning rate of 10°/min, with measurements typically conducted in the 2θ range of 5° to 60° sci-hub.se. Temperature-resolved PXRD has also been instrumental in investigating the thermal solid-state behavior of L-homophenylalanine, with samples being heated stepwise and patterns recorded at specific temperatures rsc.org.

Table 1: Powder X-Ray Diffraction (PXRD) Parameters

| Technique/Parameter | Value/Description | Reference |

| Radiation Source | Cu Kα | sci-hub.se |

| Wavelength | 1.5406 Å | sci-hub.se |

| Scanning Rate | 10°/min | sci-hub.se |

| 2θ Range | 5° to 60° (general) / 4° to 30° (specific study) | sci-hub.sersc.org |

| Step Size (for 4-30°) | 0.017° | rsc.org |

| Counting Time (for 4-30°) | 45 s per step | rsc.org |

| Temperature-Resolved Scan | Stepwise heating from 303 K to 523 K, 5 K/min | rsc.org |

| Isothermal Hold (Temp-Res) | 3 min at specific temperatures | rsc.org |

Thermal Analysis (e.g., TG, DSC, TG-DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and phase transitions of L-homophenylalanine. Investigations into the solid-state behavior of L-homophenylalanine have revealed that it does not undergo a simple melting process. Instead, it exhibits significant decomposition via pyrolysis at elevated temperatures, typically observed above approximately 520 K rsc.orgrsc.org. TG and DSC are employed in conjunction with other methods like PXRD and hot-stage microscopy to comprehensively study these thermal characteristics rsc.orgrsc.org.

Table 2: Thermal Analysis of L-Homophenylalanine

| Technique | Observed Thermal Event | Temperature Range / Value | Reference |

| TG/DSC | Decomposition (instead of melting) | Above ~520 K | rsc.orgrsc.org |

| TG | Mass loss indicating decomposition | Above ~520 K | rsc.orgrsc.org |

| DSC | No simple melting process observed | Up to decomposition | rsc.orgrsc.org |

Microscopy Techniques (e.g., Hot-Stage Microscopy, SEM)

Microscopy techniques offer visual insights into the physical state and morphology of compounds. Hot-stage microscopy has been utilized to investigate the basic thermal solid-state characteristics of L-homophenylalanine, complementing TG and DSC analyses by providing direct visual observation of changes upon heating rsc.orgrsc.org. While Scanning Electron Microscopy (SEM) is a common technique for examining surface morphology, its direct application to L-homophenylalanine for characterization purposes is less frequently reported in the provided search results. SEM has been extensively used for L-phenylalanine in studies involving crystal morphology, self-assembly, and interactions with other materials rsc.orgrsc.orgchinesechemsoc.orgnih.gov, showcasing its utility in amino acid-related research.

Density Functional Theory (DFT) Calculations for pKa Values and Molecular Properties

Density Functional Theory (DFT) is a computational method employed to predict molecular properties, including acidity constants (pKa). For L-homophenylalanine, DFT calculations have been used to determine pKa values, which are essential for accurately modeling its solubility behavior as a function of pH rsc.orgresearchgate.net. These calculations, often employing implicit solvent models, provide theoretical insights into the ionization states of the molecule and their influence on its physicochemical properties. While specific pKa values for L-homophenylalanine were accessed via DFT in these studies, the methodology is also widely applied to other amino acids and their derivatives for similar predictive purposes dergipark.org.trmpg.dersc.org.

Immunometric Assays for Quantitative Analysis

Immunometric assays, such as enzyme-linked immunosorbent assays (ELISAs) or sandwich immunoassays, are highly sensitive methods for the quantitative determination of various analytes, including small molecules like amino acids. For L-phenylalanine, novel semi-sandwich immunometric assays have been developed, achieving detection limits in the nanomolar range and demonstrating high precision and accuracy for quantitative analysis in biological samples impactfactor.orgresearchgate.netnih.gov. These assays typically involve antibody-antigen binding and signal amplification for detection. However, specific applications of immunometric assays for the quantitative analysis of L-homophenylalanine were not found in the provided search results, with the literature predominantly focusing on L-phenylalanine.

Compound List:

L-Homophenylalanine (L-Hpa)

L-Phenylalanine (L-Phe)

L-Homophenylalanine ethyl ester hydrochloride

Structural Analogues and Derivatives of L Homophenylalanine

Protected L-Homophenylalanine Derivatives

In solid-phase peptide synthesis (SPPS), the amino group of amino acids must be reversibly protected to allow for the stepwise assembly of the peptide chain. The most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc-L-homophenylalanine is a key building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). This orthogonality allows for the use of acid-labile protecting groups on the side chains of other amino acids in the peptide sequence. The incorporation of Fmoc-L-homophenylalanine into peptides can influence their conformational properties and biological activity. It is utilized in the synthesis of complex peptides and has applications in drug development, including the creation of peptide-based therapeutics.

Boc-L-homophenylalanine is another important derivative used in peptide synthesis, particularly in the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). This method is often used for the synthesis of smaller peptides and in cases where Fmoc chemistry may be problematic. Boc-protected L-homophenylalanine is a versatile reagent for introducing the homophenylalanine residue into various molecular scaffolds.

Fmoc-L-β-homophenylalanine is a derivative of a β-amino acid, where the amino group is attached to the third carbon atom. The incorporation of β-amino acids into peptides can lead to the formation of more stable secondary structures and increased resistance to enzymatic degradation. Fmoc-L-β-homophenylalanine is a valuable tool for the synthesis of peptidomimetics with novel pharmacological properties. It is used in drug discovery to develop peptide-based therapeutics with enhanced stability and biological activity.

Comparison with L-Phenylalanine Analogues and Derivatives

L-homophenylalanine is a close structural analogue of the proteinogenic amino acid L-phenylalanine, differing only by an additional methylene (B1212753) group in its side chain. This seemingly minor structural difference can have a significant impact on the biological activity of peptides and other compounds containing these residues.

A notable example is the study of phosphonic acid analogues of homophenylalanine and phenylalanine as inhibitors of alanyl aminopeptidases (APNs). Research has demonstrated that phosphonic acid analogues of L-homophenylalanine exhibit higher inhibitory potential against both human (hAPN) and porcine (pAPN) aminopeptidases compared to their L-phenylalanine counterparts. The inhibition constants (Ki) for these compounds were found to be in the submicromolar range for hAPN and the micromolar range for pAPN. Specifically, 1-amino-3-(3-fluorophenyl) propylphosphonic acid, a derivative of homophenylalanine, was identified as one of the most potent low-molecular inhibitors for both enzymes.

| Compound | Structure | hAPN (Ki, µM) | pAPN (Ki, µM) |

|---|---|---|---|

| Homophenylalanine Analogue (15c) | 1-amino-3-(3-fluorophenyl) propylphosphonic acid | Submicromolar | Micromolar |

| Phenylalanine Analogue | Corresponding 1-amino-2-(phenyl) ethylphosphonic acid derivative | Higher Ki than 15c | Higher Ki than 15c |

The increased flexibility and altered spatial arrangement of the phenyl ring in L-homophenylalanine analogues likely contribute to their enhanced binding affinity to the active site of these enzymes. Molecular modeling studies have supported these findings, indicating a more favorable interaction of the homophenylalanine derivatives within the enzyme's binding pocket.

Role of Analogue Design in Modulating Biological Activity

The design of L-homophenylalanine analogues is a key strategy for modulating the biological activity of peptides and small molecules. By systematically modifying the structure of L-homophenylalanine, researchers can fine-tune its properties to achieve desired therapeutic effects.

One successful approach has been the development of phosphonic and phosphinic acid derivatives of L-homophenylalanine as potent enzyme inhibitors. These analogues act as transition-state mimics, binding tightly to the active site of metalloenzymes like aminopeptidases. The introduction of substituents, such as fluorine or bromine atoms, on the phenyl ring can further enhance their inhibitory activity and selectivity.

Applications in Biological Systems and Research Models

Cell Line Studies

L-Homophenylalanine and related compounds have been utilized in cell line studies to investigate cellular uptake mechanisms and potential cytotoxic effects. Research has focused on the uptake of 4-Borono-L-Phenylalanine (BPA), a compound used in Boron Neutron Capture Therapy (BNCT), and how pre-treatment with amino acids like L-phenylalanine and L-tyrosine influences this uptake.